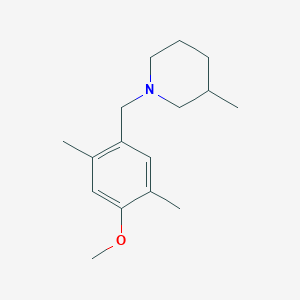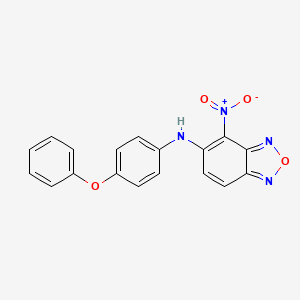![molecular formula C25H19BrO4 B5003457 2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5003457.png)
2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione: This compound is similar in structure but has a methoxy group instead of an ethoxy group.
2-[(4-bromobenzyl)oxy]benzaldehyde: Another related compound with a simpler structure.
Uniqueness
2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrO4/c1-2-29-23-14-17(9-12-22(23)30-15-16-7-10-18(26)11-8-16)13-21-24(27)19-5-3-4-6-20(19)25(21)28/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGWHTQPIJCPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B5003393.png)
![8-(1,3-benzothiazol-2-ylmethyl)-3-benzyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5003395.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5003403.png)
![5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol](/img/structure/B5003409.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5003420.png)
![Butyl 4-[(6-chloro-2-methyl-4-quinolyl)amino]benzoate, chloride](/img/structure/B5003426.png)
![(5E)-3-ethyl-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5003431.png)
![2-{1-isopropyl-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B5003438.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5003446.png)
![N-{2-methoxy-4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5003450.png)
![5-[benzyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B5003464.png)
![2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5003474.png)
